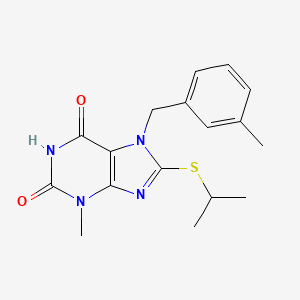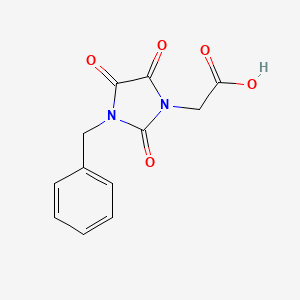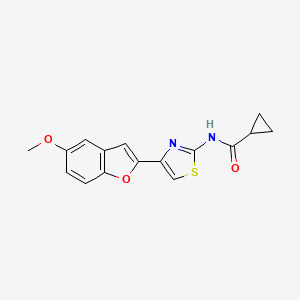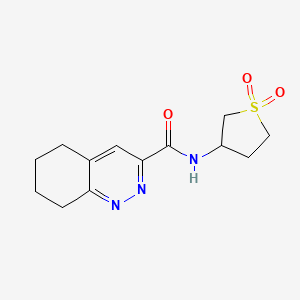
8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Advanced Synthesis Methods : Studies have reported on the synthesis of complex purine diones through various chemical reactions, illustrating the compound's chemical versatility and potential as a scaffold for developing pharmaceutical agents. For example, the synthesis of antidepressant properties through specific reactions showcases the purine structure's adaptability in medicinal chemistry (Khaliullin et al., 2018).
Protective Group Strategies in Synthesis : Research has highlighted the importance of protective groups in the synthesis of purine diones, specifically the use of thietanyl protection for synthesizing 8-substituted 1-benzyl-3-methyl purine diones. This approach underscores the compound's structural complexity and the necessity for innovative synthetic strategies to manipulate its structure for desired biological activities (Khaliullin & Shabalina, 2020).
Biological Activities and Applications
Potential as Multitarget Drugs for Neurodegenerative Diseases : Some purine derivatives have been explored for their multitarget drug potential, especially in the context of neurodegenerative diseases. The design and evaluation of benzyl-substituted tetrahydropyrazino purinediones as water-soluble xanthine derivatives revealed their potential as adenosine receptor antagonists and monoamine oxidase inhibitors, demonstrating the compound's therapeutic versatility (Brunschweiger et al., 2014).
Antimicrobial and Antituberculosis Applications : Purine linked piperazine derivatives have been synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis. This indicates the role of purine derivatives in developing new antituberculosis agents (Konduri et al., 2020).
Serotonin Receptor Affinity : Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has explored their affinity for serotonin receptors, suggesting applications in designing drugs for psychiatric disorders. The study of structure-activity relationships in these compounds provides insights into developing new therapeutics targeting the central nervous system (Chłoń-Rzepa et al., 2013).
Propriétés
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10(2)24-17-18-14-13(15(22)19-16(23)20(14)4)21(17)9-12-7-5-6-11(3)8-12/h5-8,10H,9H2,1-4H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELBAJFDFZXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2815969.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide](/img/structure/B2815970.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2815972.png)

![N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2815975.png)


![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)
![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)



![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
